molecular formula C7H10N4O B1375409 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol CAS No. 1365992-06-8

1-(6-Aminopyrimidin-4-yl)azetidin-3-ol

Cat. No. B1375409
M. Wt: 166.18 g/mol
InChI Key: YIJGJPZQJCAQDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(6-Aminopyrimidin-4-yl)azetidin-3-ol” is a chemical compound . It is a derivative of 2-aminopyrimidin-4 (3H)-one . This compound has been used as a molecular scaffold in the design of biologically active compounds .

Scientific Research Applications

Structure-Activity Studies

A study by Altenbach et al. (2008) on a series of 2-aminopyrimidines as histamine H4 receptor ligands indicated the importance of the pyrimidine 6 position for optimization, particularly when replacing tert-butyl with aromatic and secondary amine moieties. This optimization led to compounds with potent in vitro activity and potential anti-inflammatory and antinociceptive applications in animal models, highlighting the therapeutic potential of H4R antagonists in pain management (Altenbach et al., 2008).

Azetidines and Azetidinones Chemistry

Research by Singh et al. (2008) detailed the chemical properties and reactions of azetidines and azetidinones, noting their stability and potential for creating useful amides, alkenes, and amines through ring opening. These compounds serve as precursors for a variety of heterocyclic compounds and have applications in synthesizing cyclic products like piperidines and pyrrolidines. Azetidin-2-ones, in particular, are noted for their roles in producing β-lactams, which have applications ranging from antibacterials to enzyme inhibitors and anticancer agents (Singh et al., 2008).

Pharmacological Activity of Aminopyrimidine Derivatives

Patel et al. (2008) synthesized and evaluated the antimicrobial and antitubercular activities of new aminopyrimidine and thiopyrimidine derivatives. This research underscores the potential of such compounds in developing new antimicrobial agents, particularly against tuberculosis (Patel et al., 2008).

properties

IUPAC Name

1-(6-aminopyrimidin-4-yl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c8-6-1-7(10-4-9-6)11-2-5(12)3-11/h1,4-5,12H,2-3H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJGJPZQJCAQDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Aminopyrimidin-4-yl)azetidin-3-ol

Synthesis routes and methods

Procedure details

A solution of 3-azetidinol hydrochloride (454 mg, 4.1 mmol) in MeOH and water was loaded onto an Isolute® SCX-2 cartridge that was washed with MeOH and the product eluted with 2M ammonia in MeOH. The relevant fractions were concentrated to dryness under reduced pressure. The resultant residue was then added to a solution of 6-chloro-pyrimidin-4-ylamine (151 mg, 1.16 mmol) in IMS (10 mL) under argon and heated under reflux for 18 hours. The reaction mixture was cooled and then loaded onto an Isolute® SCX-2 column. The column was then washed with MeOH and eluted with 2 M ammonia in MeOH. The relevant fractions were concentrated to dryness under reduced pressure and the resulting residue was purified by flash chromatography (NH2 cartridge, 0-5% MeOH in DCM) to give the desired compound as a white solid (163 mg, 85% yield). 1H NMR (400 MHz, DMSO-d6): δ 7.90 (d, J=1.0 Hz, 1H), 6.18 (s, 2H), 5.65 (d, J=6.5 Hz, 1H), 5.21 (d, J=1.1 Hz, 1H), 4.54-4.53 (m, 1H), 4.07 (dd, J=8.7, 6.7 Hz, 2H), 3.59 (dd, J=8.8, 4.6 Hz, 2H).
Quantity
454 mg
Type
reactant
Reaction Step One
[Compound]
Name
resultant residue
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
151 mg
Type
reactant
Reaction Step Two
[Compound]
Name
IMS
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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